Strontium heptadecanoate

Description

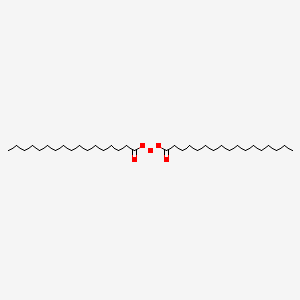

Strontium heptadecanoate (CAS: 94266-35-0; EINECS: 304-442-8) is a strontium salt of heptadecanoic acid (C₁₇H₃₄O₂). Its chemical formula is C₃₄H₆₆O₄Sr, with a molecular weight of 626.50544 g/mol . As a member of the alkali earth metal carboxylate family, it is structurally characterized by a strontium ion (Sr²⁺) coordinated to two heptadecanoate anions. Strontium, in its +2 oxidation state, forms stable ionic bonds with carboxylate groups, a common feature in alkaline earth metal chemistry .

Properties

CAS No. |

94266-35-0 |

|---|---|

Molecular Formula |

C34H66O4Sr |

Molecular Weight |

626.5 g/mol |

IUPAC Name |

strontium;heptadecanoate |

InChI |

InChI=1S/2C17H34O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |

InChI Key |

MCUFLVMJUPOHHG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Strontium heptadecanoate can be synthesized through a reaction between strontium salts (such as strontium chloride or strontium nitrate) and heptadecanoic acid. The reaction typically involves dissolving the strontium salt in water and then adding heptadecanoic acid dissolved in an organic solvent. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of strontium oxide or strontium hydroxide with heptadecanoic acid under controlled conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Strontium heptadecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.

Reduction: Reduction reactions may involve the conversion of this compound to strontium metal and heptadecanoic acid.

Substitution: The strontium ion in the compound can be substituted with other metal ions through ion-exchange reactions.

Common Reagents and Conditions

Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Hydrogen gas or other reducing agents can facilitate reduction reactions.

Solvents: Organic solvents like ethanol or acetone are commonly used in these reactions to dissolve the reactants and products.

Major Products Formed

Oxidation: Strontium oxide and heptadecanoic acid derivatives.

Reduction: Strontium metal and heptadecanoic acid.

Substitution: New metal heptadecanoates and free strontium ions.

Scientific Research Applications

Catalytic Applications

Biodiesel Production

Strontium heptadecanoate has been investigated for its catalytic properties in the transesterification process to produce biodiesel. Studies have shown that strontium-based catalysts exhibit high activity due to their ability to facilitate the conversion of triglycerides into fatty acid methyl esters (FAME) and glycerol. For instance, the use of strontium oxide as a catalyst has achieved biodiesel conversion rates exceeding 89% under optimized conditions (temperature, catalyst concentration, and reaction time) .

Case Study: Strontium and Nickel Heterogeneous Catalysts

A significant study highlighted the effectiveness of strontium and nickel-based heterogeneous catalysts for biodiesel production from macaw palm oil. The catalysts were synthesized using a coprecipitation method and characterized using various techniques such as X-ray diffraction and gas chromatography. The highest conversion rate recorded was 97%, demonstrating the potential of strontium compounds in enhancing catalytic activity .

Magnetic Materials

This compound is also utilized in the development of magnetic materials. Research indicates that strontium-enriched magnetic materials can serve as effective catalysts for biodiesel production. These materials combine magnetic properties with catalytic efficiency, allowing for easy separation and reuse after the reaction process.

Case Study: Magnetic Catalysts for Biodiesel

In a study focusing on magnetic materials enriched with strontium, it was found that these catalysts could achieve significant biodiesel yields (up to 89.7%) when used in transesterification reactions with babassu oil. The magnetic properties facilitated catalyst recovery, making the process more efficient and sustainable .

Biochemical Applications

Strontium Accumulation in Microorganisms

this compound has been studied for its role in enhancing strontium accumulation in microbial systems. Research on Saccharomyces cerevisiae (baker's yeast) demonstrated that modifying the fatty acid composition of the cell membrane can significantly increase strontium uptake. This property can be harnessed for biotechnological applications, including bioremediation processes where metal ions are removed from contaminated environments .

Material Science

This compound is being explored for its potential use in creating advanced materials with specific properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Data Tables

Mechanism of Action

The mechanism of action of strontium heptadecanoate involves its interaction with biological molecules and cellular pathways. In bone metabolism, strontium ions can replace calcium ions in the bone matrix, promoting bone growth and reducing bone resorption. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares strontium heptadecanoate with structurally related strontium carboxylates and a heavy metal analog (lead heptadecanoate):

| Compound | CAS Number | Formula | Molecular Weight (g/mol) | Fatty Acid Chain Length |

|---|---|---|---|---|

| This compound | 94266-35-0 | C₃₄H₆₆O₄Sr | 626.50544 | C17 |

| Strontium dilaurate | 14796-93-1 | C₂₄H₄₆O₄Sr | ~485.62* | C12 |

| Strontium distearate | 10196-69-7 | C₃₆H₇₀O₄Sr | ~653.62* | C18 |

| Lead heptadecanoate | 63399-94-0 | C₃₄H₆₆O₄Pb | 809.95† | C17 |

*Calculated based on molecular formula (Sr atomic weight = 87.62 g/mol).

†Lead atomic weight = 207.2 g/mol .

Key Observations:

- Chain Length Impact: this compound (C17) bridges shorter-chain dilaurate (C12) and longer-chain distearate (C18).

- Metal Center: Replacing Sr²⁺ with Pb²⁺ in lead heptadecanoate significantly increases molecular weight (809.95 vs. 626.50 g/mol) and introduces toxicity concerns due to lead’s environmental and health hazards .

Physicochemical Properties

Solubility and Thermal Stability

While explicit solubility data are unavailable in the provided evidence, general trends for metal carboxylates suggest:

- Shorter-chain strontium dilaurate (C12) may exhibit higher solubility in organic solvents compared to this compound (C17) or distearate (C18) due to reduced van der Waals interactions .

- Longer-chain distearate (C18) likely has a higher melting point than heptadecanoate (C17), as increased chain length enhances intermolecular forces .

Radioactive Considerations

Strontium compounds are associated with radioactive isotopes (e.g., ⁹⁰Sr, half-life 29 years), which emit β-particles and γ-rays during decay.

Biological Activity

Strontium heptadecanoate, a fatty acid salt of strontium, has garnered interest in various biological applications due to its unique properties. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is formed from strontium ions and heptadecanoic acid (also known as margaric acid). Its molecular formula is , and it exhibits properties typical of fatty acid salts, including solubility in organic solvents and potential surfactant behavior.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with cellular membranes and its role in calcium metabolism. Strontium ions can mimic calcium ions () due to their similar ionic radii and charge, leading to various physiological effects:

- Calcium Homeostasis : Strontium can influence calcium transport mechanisms in cells, which is critical for numerous cellular functions, including muscle contraction and neurotransmitter release.

- Cellular Uptake : Studies have shown that strontium accumulation in cells can be enhanced when fatty acid composition is altered, particularly with linoleate-enriched media . This suggests that the presence of this compound may facilitate increased strontium uptake through modified membrane dynamics.

Table 1: Summary of Biological Activities

Case Studies

- Strontium Accumulation in Yeast : A study investigated the influence of fatty acid composition on strontium accumulation in Saccharomyces cerevisiae. Results indicated that cells enriched with linoleate accumulated strontium at significantly higher rates compared to unsupplemented cells. The mechanism involved reduced efflux activity and enhanced metabolic uptake .

- Biodiesel Production : Research on heterogeneous catalysts comprising strontium and nickel oxides revealed their application in biodiesel synthesis from macaw palm oil. The catalytic activity was attributed to the alkaline properties of the strontium component, which facilitated the transesterification process .

- Magnetic Materials : A novel magnetic material enriched with strontium was developed for use as a catalyst in biodiesel production from babassu oil. The study highlighted the synergistic effects of magnetic properties and catalytic activity, suggesting potential industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.